molecular formula C26H27ClFN3O4S B12494691 N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B12494691
M. Wt: 532.0 g/mol
InChI Key: HMWRRERJBCZONZ-UHFFFAOYSA-N
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Description

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and various substituents including chloro, methyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The final compound is obtained by coupling the piperazine derivative with the appropriate benzenesulfonamide under controlled conditions, often using reagents such as dichloromethane (DCM), lutidine, and tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It may also interact with receptors to modulate signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents, along with the piperazine and sulfonamide moieties, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H27ClFN3O4S

Molecular Weight

532.0 g/mol

IUPAC Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C26H27ClFN3O4S/c1-19-3-4-20(27)17-25(19)29-13-15-30(16-14-29)26(32)18-31(22-7-9-23(35-2)10-8-22)36(33,34)24-11-5-21(28)6-12-24/h3-12,17H,13-16,18H2,1-2H3

InChI Key

HMWRRERJBCZONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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